2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid
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Overview
Description
2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid is an organic compound with the molecular formula C19H20N2O4 It is known for its unique structure, which includes a benzoic acid core substituted with a sec-butylamino group and an anilino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of 4-nitrobenzoic acid with sec-butylamine under acidic conditions to form the corresponding anilino intermediate.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of the anilino intermediate with a suitable carbonyl compound, such as phosgene, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino and anilino carbonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid: This compound has a similar structure but with a butylamino group instead of a sec-butylamino group.
2-({4-[(Methylamino)carbonyl]anilino}carbonyl)-benzoic acid: This compound features a methylamino group in place of the sec-butylamino group.
Uniqueness
2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the sec-butyl group can lead to different binding affinities and selectivities compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[[4-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-12(2)20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEGVRQYNSQQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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